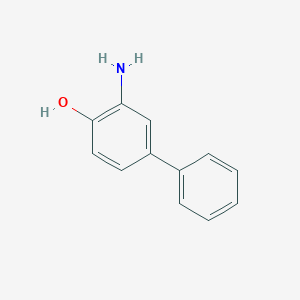

2-Amino-4-phenylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDZGNPFWGICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061553 | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-36-7 | |

| Record name | 2-Amino-4-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobiphenyl-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49P06660 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-4-phenylphenol synthesis protocols

An In-depth Technical Guide to the Synthesis of 2-Amino-4-phenylphenol

Abstract

This compound, a substituted biphenyl derivative, serves as a crucial intermediate in the synthesis of high-value organic molecules, including pharmaceuticals, agrochemicals, and specialized dyes. Its molecular structure, featuring vicinal amino and hydroxyl groups on a phenyl ring, coupled with a second phenyl substituent, offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will dissect three core methodologies: the classical reduction of a nitrated precursor, a modern catalytic C-N bond formation strategy, and a traditional azo-coupling route followed by reductive cleavage. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure technical accuracy and reproducibility. Each protocol is presented with detailed, step-by-step instructions, comparative analysis, and essential safety considerations, grounded in authoritative references.

Introduction to this compound

This compound (CAS: 1134-36-7), with the molecular formula C₁₂H₁₁NO, is an aromatic organic compound structurally classified as a member of the biphenyls.[1] Also known by synonyms such as 3-Amino-4-hydroxybiphenyl and 2-Hydroxy-5-phenylaniline, its utility is primarily as a building block in multi-step organic syntheses. The strategic placement of the amine and hydroxyl functionalities allows for the formation of various heterocyclic structures, such as benzoxazoles, which are prevalent motifs in materials science and medicinal chemistry. The demand for efficient, scalable, and sustainable methods for its synthesis is therefore of significant interest to the chemical industry.

This document serves as a technical whitepaper, detailing and comparing the most relevant synthetic protocols. We will move beyond simple procedural lists to provide a causal understanding of each transformation, empowering the researcher to not only replicate but also adapt these methods for specific applications.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several distinct chemical pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and environmental considerations. The three principal strategies detailed in this guide are:

-

Two-Step Synthesis via Nitration and Subsequent Reduction: This is arguably the most conventional and widely understood route. It begins with the electrophilic nitration of a readily available precursor, 4-phenylphenol, followed by the selective reduction of the introduced nitro group.

-

Direct Catalytic Amination of 4-Phenylphenol: A more modern, atom-economical approach that leverages transition-metal catalysis to directly form the C-N bond, avoiding the use of harsh nitrating and reducing agents.[2][3]

-

Azo-Coupling and Reductive Cleavage: A classical dye chemistry approach that involves creating an azo-linked intermediate which is then cleaved to yield the final product.

The logical flow of these synthetic pathways is illustrated below.

Caption: High-level overview of the three primary synthetic routes.

Detailed Synthesis Protocols

Protocol 1: Synthesis via Nitration of 4-Phenylphenol and Subsequent Reduction

This two-step method is reliable and utilizes fundamental organic reactions. The primary challenge lies in controlling the regioselectivity of the initial nitration step to favor the desired ortho-nitro isomer over the para-isomer relative to the hydroxyl group.

Step 1a: Nitration of 4-Phenylphenol to 2-Nitro-4-phenylphenol

The hydroxyl group of phenol is a powerful ortho-, para-directing group.[4] Nitration of 4-phenylphenol will primarily yield 2-nitro-4-phenylphenol. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-nitration and ensure safety.

Caption: Reaction scheme for the nitration of 4-phenylphenol.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-phenylphenol (1.0 eq.) in a suitable solvent such as glacial acetic acid at room temperature.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (catalytic amount) while cooling. Add this mixture dropwise to the cooled solution of 4-phenylphenol via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate of 2-nitro-4-phenylphenol will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Step 1b: Reduction of 2-Nitro-4-phenylphenol

The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metals in acidic media or sulfides. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Caption: Reduction of the nitro intermediate to the final product.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: To a hydrogenation vessel, add 2-nitro-4-phenylphenol (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

-

Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture.

Protocol 2: Direct Catalytic Amination of 4-Phenylphenol

This protocol represents a significant advancement in aniline synthesis, offering a more sustainable and direct route. It relies on a rhodium catalyst to facilitate the inherently difficult keto-enol tautomerization of the phenol, enabling a dehydrative condensation with an amine source.[2][3][5]

Mechanistic Insight: The arenophilic rhodium catalyst coordinates to the phenyl ring of the phenol, weakening the aromatic character and promoting tautomerization to its keto form. This allows for a subsequent dehydrative condensation with an amine, with water as the only byproduct, making the process highly atom-economical.[3]

Caption: Rhodium-catalyzed direct amination of 4-phenylphenol.

Experimental Protocol (Conceptual):

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine 4-phenylphenol (1.0 eq.), the rhodium catalyst precursor (e.g., [Cp*RhCl₂]₂, 1-2 mol%), and a base (e.g., Na₂CO₃, 1.5 eq.) in a high-boiling point solvent like heptane.[3]

-

Amine Source: Introduce the amine source. For the synthesis of a primary aniline, this would typically be ammonia, introduced as a solution or gas.

-

Reaction Conditions: Seal the vessel and heat to a high temperature (e.g., 140 °C) with vigorous stirring for 12-24 hours.[3]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

-

Purification: Wash the organic phase with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 3: Synthesis via Azo-Coupling and Reductive Cleavage

This classical method involves three distinct chemical transformations. While it is a longer process, it is robust and avoids the direct use of elemental hydrogen gas.

Step 3a: Diazotization of Aniline

Aniline is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures.

Step 3b: Azo Coupling with 4-Phenylphenol

The electrophilic diazonium salt reacts with the electron-rich 4-phenylphenol (in its phenoxide form) at the position ortho to the hydroxyl group to form a stable azo dye.

Step 3c: Reductive Cleavage of the Azo Dye

The azo bond (-N=N-) is cleaved using a reducing agent, such as sodium dithionite (Na₂S₂O₄) or by catalytic hydrogenation, to yield two amine products. In this case, it yields this compound and aniline.

Caption: Workflow for the azo-coupling and cleavage route.

Experimental Protocol:

-

Diazotization: Dissolve aniline (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

Coupling: In a separate vessel, dissolve 4-phenylphenol (1.0 eq.) in an aqueous sodium hydroxide solution and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution. A colored precipitate of the azo dye should form. Stir for 1-2 hours at low temperature.

-

Isolation of Azo Dye: Filter the azo dye, wash with water, and use it directly in the next step.

-

Reductive Cleavage: Suspend the wet azo dye in an aqueous solution. Add sodium dithionite (Na₂S₂O₄, ~2-3 eq.) in portions while heating the mixture (e.g., 50-70 °C). The color of the solution should disappear, indicating the cleavage of the azo bond.

-

Work-up and Isolation: Acidify the reaction mixture to precipitate the product, this compound. Aniline will remain in the acidic aqueous solution as its hydrochloride salt. Filter the solid product, wash with water, and dry. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthesis Protocols

| Feature | Protocol 1: Nitration-Reduction | Protocol 2: Direct Catalytic Amination | Protocol 3: Azo Coupling-Cleavage |

| Starting Materials | 4-Phenylphenol, Nitric Acid | 4-Phenylphenol, Amine Source | 4-Phenylphenol, Aniline, NaNO₂ |

| Key Reagents | H₂SO₄, H₂, Pd/C | Rhodium Catalyst, Base | HCl, NaOH, Na₂S₂O₄ |

| Number of Steps | 2 | 1 | 3 (often in 2 pots) |

| Atom Economy | Moderate (generates salt waste) | High (water is the only byproduct) | Low (generates significant salt waste) |

| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |

| Advantages | Well-established chemistry, reliable | Highly atom-economical, direct, sustainable | Avoids nitration, uses inexpensive reagents |

| Disadvantages | Use of strong acids, potential for isomers, requires reduction step | Requires expensive noble metal catalyst, high temperatures/pressures | Multi-step, low atom economy, generates waste |

Purification and Characterization

Purification: The primary method for purifying crude this compound is recrystallization . Suitable solvents include toluene, ethanol/water mixtures, or hot water. The choice of solvent depends on the impurities present. For challenging separations, column chromatography on silica gel may be employed, using a solvent system such as hexane/ethyl acetate.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H and O-H stretching (typically broad in the 3300-3500 cm⁻¹ region) and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (185.22 g/mol ).[1]

-

Melting Point: The reported melting point is around 207 °C, which can be used as an indicator of purity.[6]

Safety and Handling

This compound is a chemical that must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful and an irritant.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[7] Work in a well-ventilated fume hood to avoid inhalation of dust.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] It is recommended to store the compound under an inert gas as it may be air sensitive.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct methodologies. The classical nitration-reduction pathway remains a robust and reliable option, leveraging fundamental and well-understood organic transformations. For laboratories focused on green chemistry and process efficiency, the direct catalytic amination of 4-phenylphenol presents a state-of-the-art alternative with high atom economy, albeit with the upfront cost of a noble metal catalyst. The azo-coupling and cleavage route, while less efficient, provides a valuable option that avoids harsh nitrating agents. The selection of the optimal protocol will ultimately be guided by the specific constraints and objectives of the research or manufacturing environment, including scale, cost, available equipment, and sustainability goals.

References

- 1. This compound | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic Amination of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Amination of Phenols with Amines [organic-chemistry.org]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1134-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.se [fishersci.se]

An In-Depth Technical Guide to 2-Amino-4-phenylphenol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 2-Amino-4-phenylphenol is a substituted aminophenol derivative that serves as a versatile and high-value building block in organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amine and a phenolic hydroxyl group on a biphenyl scaffold, makes it a critical intermediate in the development of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its core physicochemical properties, outlines a validated laboratory-scale synthesis protocol, and explores its applications, with a specific focus on its utility for researchers and professionals in drug development.

Molecular and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in research and development. This compound is a solid, typically appearing as a white to light brown powder, with characteristics defined by its aromatic structure.

Molecular Structure

The structure of this compound, featuring a biphenyl core with amino and hydroxyl substituents, is the primary determinant of its chemical reactivity and physical properties.

graph Molecular_Structure {

layout=neato;

node [shape=plaintext];

bgcolor="#F1F3F4";

// Atom positions

C1 [pos="0,1.5!", label="C"];

C2 [pos="-1.3,0.75!", label="C"];

C3 [pos="-1.3,-0.75!", label="C"];

C4 [pos="0,-1.5!", label="C"];

C5 [pos="1.3,-0.75!", label="C"];

C6 [pos="1.3,0.75!", label="C"];

N7 [pos="-2.4,1.3!", label=<NH2>];

C8 [pos="2.6,0!", label="C"];

O9 [pos="0,-2.6!", label=<OH>];

// Benzene ring 1 bonds

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C6 -- C1 [label=""];

// Substituent bonds

C2 -- N7 [label=""];

C4 -- O9 [label=""];

C6 -- C8 [label=""];

// Benzene ring 2

C8 -- C9 [style=invis];

C9 [pos="3.9,0.75!", label="C"];

C10 [pos="5.2,0!", label="C"];

C11 [pos="5.2,-1.5!", label="C"];

C12 [pos="3.9,-2.25!", label="C"];

C13 [pos="2.6,-1.5!", label="C"];

C8 -- C13 [label=""];

C8 -- C9 [label=""];

C9 -- C10 [label=""];

C10 -- C11 [label=""];

C11 -- C12 [label=""];

C12 -- C13 [label=""];

// Set node and edge colors

node [fontcolor="#202124"];

edge [color="#5F6368"];

N7 [fontcolor="#4285F4"];

O9 [fontcolor="#EA4335"];

}

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in this compound make it a valuable scaffold in medicinal chemistry. Aminophenols are key pharmacophores found in a range of biologically active compounds.

Authoritative Grounding: The aminophenol framework is a well-established precursor for the synthesis of various heterocyclic systems and as a building block in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics. For instance, substituted aminophenols are crucial intermediates in the synthesis of drugs like Cabozantinib, a tyrosine kinase inhibitor used in oncology.

The phenyl substituent at the 4-position offers a site for further functionalization or can be a key element for binding interactions within a biological target, such as fitting into a hydrophobic pocket of an enzyme's active site. Researchers can leverage the amine and hydroxyl groups for various chemical transformations:

-

Amine Group: Can be acylated, alkylated, or used in the formation of heterocycles like benzoxazoles.[1]

-

Hydroxyl Group: Can be etherified, esterified, or used in cyclization reactions.

This dual reactivity allows for the construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.

-

Hazard Classifications: It is classified as harmful in contact with skin (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[2][3]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Avoid inhalation of the powder and direct contact with skin and eyes.[2]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere, as it can be sensitive to air and light.[4][5]

Conclusion

This compound is a foundational chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic importance in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, is significant. The reliable synthetic protocol and the versatile reactivity of its functional groups ensure its continued use in the pursuit of novel therapeutics and advanced materials. This guide provides the core technical information required by researchers to confidently and safely utilize this compound in their scientific endeavors.

References

2-Amino-4-phenylphenol CAS number 1134-36-7

An In-depth Technical Guide to 2-Amino-4-phenylphenol (CAS 1134-36-7)

Foreword for the Modern Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound this compound. Moving beyond a simple data sheet, this guide provides an in-depth exploration of its synthesis, analytical characterization, core applications, and safety protocols. The structure is designed to be intuitive, following a logical progression from fundamental properties to practical, field-proven applications, empowering you to leverage this versatile intermediate in your work.

Core Identity and Physicochemical Profile

This compound, identified by the CAS number 1134-36-7, is an aromatic organic compound belonging to the biphenyl and aminophenol classes.[1] Its structure, featuring a phenyl group substituent on an aminophenol core, imparts a unique combination of reactivity and functionality.

Synonyms: 3-Amino-4-hydroxybiphenyl, 3-Aminobiphenyl-4-ol, 2-Hydroxy-5-phenylaniline.[1]

Key Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a critical data baseline for experimental design and application.

| Property | Value | Source(s) |

| CAS Number | 1134-36-7 | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | |

| Appearance | White to gray to brown powder or crystal | |

| Melting Point | 198-202 °C | [2] |

| Purity | >98.0% (GC) is commercially available | |

| IUPAC Name | This compound | [1][3] |

| InChI Key | IGIDZGNPFWGICD-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N | [1] |

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes to aminophenols exist, a common and logical approach for this compound involves a two-step process starting from 4-phenylphenol: 1) Nitration, followed by 2) Reduction. This method allows for regioselective introduction of the amino group.

Conceptual Synthesis Pathway

The workflow below illustrates the transformation from a readily available precursor to the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established chemical transformations for preparing aminophenols from nitrophenols.[4][5]

Step 1: Nitration of 4-Phenylphenol

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-phenylphenol to a mixture of concentrated sulfuric acid.

-

Maintain the temperature below 10 °C while slowly adding a stoichiometric amount of concentrated nitric acid dropwise.

-

After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, 4-hydroxy-3-nitrobiphenyl.

-

Filter the crude product, wash with cold water until the washings are neutral, and dry.

Step 2: Reduction of 4-Hydroxy-3-nitrobiphenyl

-

Suspend the crude 4-hydroxy-3-nitrobiphenyl in water or an ethanol/water mixture.

-

Heat the mixture to approximately 80-85 °C.[5]

-

Add a reducing agent, such as sodium sulfide, in portions.[5] The use of hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a suitable solvent is also a common and effective method.

-

Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

For sulfide reduction, filter the hot solution to remove any inorganic byproducts.[5]

-

Cool the filtrate to crystallize the product. For catalytic hydrogenation, filter off the catalyst and concentrate the solvent.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as boiling water or an ethanol/water mixture.[5]

-

If necessary, treat the hot solution with activated carbon (e.g., Norit) to remove colored impurities before filtering and cooling.[5]

-

Collect the purified crystals by filtration and dry under vacuum.

Analytical Characterization

Accurate identification and purity assessment are paramount. A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as broad signals for the amine (-NH₂) and hydroxyl (-OH) protons. The specific chemical shifts and splitting patterns are definitive for structural confirmation.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the 12 carbon atoms in the molecule, with quaternary carbons and carbons attached to the electronegative oxygen and nitrogen atoms appearing at characteristic downfield shifts.[7]

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include O-H and N-H stretching bands (typically broad) in the 3200-3500 cm⁻¹ region, C-H stretches for the aromatic rings just above 3000 cm⁻¹, and C=C aromatic ring stretching vibrations around 1500-1600 cm⁻¹.[1][8]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 185.22.[1]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector. Gas Chromatography (GC) can also be used, often after derivatization of the polar -OH and -NH₂ groups, to assess purity.

Core Applications and Proven Utility

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical synthesis and analysis.

Caption: Logical relationships between the structure and applications of this compound.

Polymer Chemistry

This compound is a key monomer in the synthesis of high-performance polymers. Specifically, it participates in the synthesis of bisbenzoxazoles, a class of polymers known for their thermal stability and mechanical strength.[2] The ortho-aminophenol moiety undergoes condensation with dicarboxylic acids or their derivatives to form the rigid, stable benzoxazole ring structure. It has also been explored in the synthesis of novel polyimides to enhance solubility and modify dielectric properties.[9]

Dye and Pigment Synthesis

As an aromatic amine, the -NH₂ group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.[10] The phenol and biphenyl components of the molecule influence the final color and fastness properties of the resulting dyes, making it a versatile precursor in the dye manufacturing industry.[11][12]

Analytical Chemistry

A notable and specific application is its use as an internal standard in analytical methods. It has been successfully employed in HPLC-based investigations to study the enzymatic activity of carcinogens like N-hydroxy-N-2-fluorenylacetamide (N-OH-2-FAA).[2] Its structural similarity and distinct retention time make it an ideal reference compound for accurate quantification in complex biological matrices.

Coordination Chemistry

The compound can act as a chelating agent for metal ions.[2] The adjacent amino and hydroxyl groups provide an effective bidentate coordination site, allowing it to form stable complexes with various metals. This property can be exploited in areas such as analytical detection or catalysis.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[1]

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.[13]

-

Handling: Avoid direct contact with skin and eyes. Avoid generating dust. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[16]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

References

- 1. This compound | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1134-36-7 [chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(1134-36-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 15. This compound | 1134-36-7 | TCI EUROPE N.V. [tcichemicals.com]

- 16. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Solubility Landscape of 2-Amino-4-phenylphenol: A Technical Guide for Researchers

Introduction: Understanding the Molecule

2-Amino-4-phenylphenol, a biphenyl derivative with the chemical formula C₁₂H₁₁NO, is a compound of interest in various fields of chemical synthesis and drug discovery.[1] Its structure, featuring a hydrophilic aminophenol core and a hydrophobic phenyl substituent, presents a unique solubility profile that is critical for its application in solution-based reactions, purifications, and formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in different solvents, designed for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip you with the foundational knowledge and detailed protocols to determine its solubility in your solvents of interest.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of the intermolecular forces between the solute and the solvent. The structure of this compound incorporates both polar and non-polar moieties, leading to a nuanced solubility behavior.

-

Polar Functional Groups: The amino (-NH₂) and hydroxyl (-OH) groups on the phenol ring are capable of hydrogen bonding, making the molecule more soluble in polar protic solvents like water and alcohols.[2] The lone pair of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms of these groups can act as hydrogen bond donors.

-

Non-Polar Phenyl Group: The additional phenyl ring is a large, non-polar, and hydrophobic component. This group contributes to van der Waals interactions and will favor solubility in non-polar or less polar organic solvents. The presence of this bulky hydrophobic group is expected to significantly decrease the aqueous solubility of this compound compared to its parent compound, 2-aminophenol.

-

Amphoteric Nature: The presence of a basic amino group and an acidic phenolic hydroxyl group gives this compound amphoteric properties.[3] This means its solubility in aqueous solutions will be highly dependent on the pH. In acidic solutions, the amino group will be protonated to form a more soluble salt. In basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide salt, which is also typically more water-soluble.

Qualitative Solubility Profile of Related Compounds

To provide a baseline for expected solubility, the following table summarizes the qualitative solubility of the parent aminophenol isomers.

| Compound | Water | Ethanol | Acetone | Diethyl Ether | Chloroform | Benzene | Dimethyl Sulfoxide (DMSO) |

| 2-Aminophenol | Moderately soluble[2] | Soluble[2] | Very soluble[3] | Soluble | Slightly soluble[3] | Slightly soluble[3] | Very soluble[3] |

| 4-Aminophenol | Moderately soluble (~1.5 g/100 mL)[4][5] | Slightly soluble[4] | Soluble[4] | Slightly soluble[4] | Negligible solubility[4] | Negligible solubility[4] | Very soluble[4] |

Based on this, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, moderate to low solubility in alcohols like ethanol and methanol, and very low solubility in non-polar solvents like hexane and toluene. Its solubility in water is expected to be low but can be enhanced at acidic or basic pH.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols provide a systematic approach to determine both the qualitative and quantitative solubility of this compound.

Part 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document your observations for each solvent.

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of the solvent.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (see below) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for determining its solubility. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method.

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to find the λmax).

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for qualitative solubility assessment.

Caption: Workflow for quantitative solubility determination.

Safety Precautions

This compound is classified as an irritant and can be harmful if it comes into contact with the skin. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

References

A Technical Guide to the Physicochemical Characterization of 2-Amino-4-phenylphenol: Melting and Boiling Point Analysis

Abstract: This technical guide provides an in-depth analysis of the melting and boiling points of 2-Amino-4-phenylphenol (CAS: 1134-36-7), a compound of interest in chemical synthesis and biomedical research. We will explore the theoretical basis for its phase transition temperatures, present established experimental values, and detail robust protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require accurate physicochemical data and validated methodologies for the characterization of complex organic molecules.

Introduction to this compound

This compound, also known as 3-Amino-4-hydroxybiphenyl, is an aromatic organic compound featuring both a phenol and an aniline functional group attached to a biphenyl backbone. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, such as bisbenzoxazoles, and it has been utilized as a chelating agent for metal ions and as an internal standard in analytical biochemistry.[1] An accurate understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is critical for its purification, handling, and application in further synthetic or analytical workflows.

This guide moves beyond a simple data sheet to explain the causality behind the observed thermal properties and provides detailed, self-validating protocols for their experimental verification.

Key Identifiers:

Summary of Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These values form the basis for the subsequent in-depth analysis.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| CAS Number | 1134-36-7 | [1][2] |

| Appearance | White to gray or brown crystalline powder. | |

| Melting Point | 198-202 °C (technical grade); 207 °C (>98% purity).[1] | [1] |

| Boiling Point | Data not available; likely decomposes before boiling.[3] | [3] |

Melting Point: Determination and Structural Analysis

The melting point is a crucial indicator of a crystalline solid's identity and purity.[4][5] For this compound, the relatively high melting point is a direct consequence of its molecular structure.

Reported Values and the Influence of Purity

Commercially available sources report a melting point in the range of 198-202 °C for technical grade material (approx. 90% purity) and a sharper melting point of 207 °C for higher purity grades (>98%). This discrepancy is expected and illustrates a fundamental principle of physical chemistry: impurities disrupt the crystal lattice of a solid, which typically leads to a depression and broadening of the melting point range.[4] Therefore, a sharp melting point over a narrow range (≤1 °C) is a strong indicator of high purity.

The Role of Intermolecular Forces

The high melting point of this compound can be attributed to a combination of strong intermolecular forces that must be overcome to transition from a highly ordered solid crystal lattice to a disordered liquid state:

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group allows for extensive intermolecular hydrogen bonding. These are powerful, directional forces that significantly increase the energy required to separate the molecules.

-

π-π Stacking: The two aromatic rings of the biphenyl system can interact through π-π stacking, further stabilizing the crystal lattice.

-

Van der Waals Forces: As a molecule with a considerable surface area (Molecular Weight 185.22 g/mol ), it also exhibits significant London dispersion forces.[5]

Experimental Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid. The protocol is designed to be self-validating by incorporating a rapid initial scan followed by a slower, more precise measurement.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. Grind it into a fine powder if necessary.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 1-2 mm for uniform heating.[4]

-

Initial Rapid Scan: Place the loaded capillary into a digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[4][6] Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range.

-

Precise Measurement: Allow the apparatus to cool by at least 20 °C. Using a fresh capillary tube, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set a slow heating rate of 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2). The melting point is reported as the T1-T2 range.

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative analysis of thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A melting event is observed as a distinct endothermic peak.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from 25 °C to 250 °C).

-

Data Analysis: The melting event will appear as an endothermic peak on the thermogram. The extrapolated onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Caption: Conceptual Workflow for DSC Melting Point Analysis.

Boiling Point and Thermal Stability

A notable challenge in the characterization of this compound is the determination of its boiling point.

Experimental Challenges and Thermal Decomposition

No experimental boiling point for this compound is reported in the literature.[3] This is not an omission but rather an indication that the compound likely decomposes at temperatures below its boiling point at atmospheric pressure. The combination of a high molecular weight and extensive hydrogen bonding predicts a very high boiling point. However, the functional groups, particularly the amino group, are susceptible to oxidation and thermal degradation at elevated temperatures. Attempts to measure a boiling point would likely result in charring and decomposition of the material rather than a clean liquid-to-gas phase transition. Studies on other phenols have shown that even in DSC/TG experiments, these compounds can vaporize and escape the analysis chamber before a true boiling point is reached, complicating the measurement.[7]

Recommended Approach: Thermogravimetric Analysis (TGA)

Given the high probability of thermal decomposition, the scientifically appropriate technique is not to measure a boiling point but to determine the compound's thermal stability limit. Thermogravimetric Analysis (TGA) is the ideal method for this purpose. TGA measures the change in mass of a sample as a function of temperature.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert N₂ to prevent oxidation). The temperature range should extend well beyond the melting point (e.g., from 25 °C to 500 °C).

-

Data Analysis: The output is a curve of mass (%) versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition. This temperature provides a practical upper limit for the handling and processing of the compound.

Caption: Workflow for Determining Thermal Stability using TGA.

Conclusion

The thermal properties of this compound are dictated by its robust molecular structure.

-

Melting Point: The compound has a well-defined but purity-dependent melting point in the range of 198-207 °C . This high value is a result of extensive hydrogen bonding and other intermolecular forces. Both capillary methods and DSC are suitable for its determination, with the latter providing greater quantitative detail.

-

Boiling Point: An experimental boiling point is not practically determinable. The compound is expected to undergo significant thermal decomposition before it can boil at atmospheric pressure.

-

Recommendation: For researchers and professionals working with this compound, it is crucial to characterize its thermal stability limit rather than its boiling point. Thermogravimetric Analysis (TGA) is the recommended technique to establish the onset temperature of decomposition, providing a critical parameter for safe handling and processing.

References

- 1. This compound | 1134-36-7 [chemicalbook.com]

- 2. This compound | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [srdpharma.com]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-Amino-4-phenylphenol

This technical guide provides an in-depth analysis of the key spectral data used to characterize the molecular structure of 2-Amino-4-phenylphenol (CAS No: 1134-36-7), a significant compound in chemical synthesis and research.[1][2] By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm its chemical identity. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation.

Molecular Structure and Spectroscopic Expectations

Before delving into the experimental data, a foundational understanding of the this compound structure is crucial for predicting its spectral behavior. The molecule consists of a phenol ring substituted with an amino group (-NH₂) and a phenyl group (-C₆H₅).

Structural Features:

-

An aromatic phenol ring with three distinct protons.

-

A second, unsubstituted phenyl ring with five protons.

-

A phenolic hydroxyl (-OH) proton.

-

Two amino (-NH₂) protons.

-

Twelve unique carbon environments, including substituted and unsubstituted aromatic carbons.

These features will give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum is typically acquired in a deuterated solvent like DMSO-d₆ to avoid signal overlap from the solvent.[3]

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm) as an internal standard.

Caption: Workflow for acquiring a ¹H NMR spectrum.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.98 (approx.) | Singlet (broad) | 1H | Phenolic -OH |

| 7.22 - 6.79 (approx.) | Multiplet | 8H | Aromatic C-H |

| 4.48 (approx.) | Singlet (broad) | 2H | Amino -NH₂ |

Note: Specific chemical shifts and multiplicities for the aromatic region are often complex and overlapping, requiring higher field instruments for full resolution. The data provided is based on available reference spectra.[3][4]

Interpretation:

-

The broad singlet around 8.98 ppm is characteristic of a phenolic hydroxyl proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

The complex multiplet between 7.22 and 6.79 ppm integrates to eight protons, corresponding to all the protons on the two aromatic rings.

-

The broad singlet at approximately 4.48 ppm corresponds to the two protons of the primary amine group. Like the hydroxyl proton, its signal is broadened by exchange processes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The sample preparation and instrumentation are identical to the ¹H NMR protocol. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

Interpretation: The spectrum will show a series of peaks in the aromatic region (typically 110-160 ppm).

-

Carbons bonded to electronegative atoms (oxygen and nitrogen) will be shifted downfield. Therefore, the carbon bearing the -OH group and the carbon bearing the -NH₂ group are expected to appear at the lower end of this range (higher ppm values).

-

The carbon atoms of the unsubstituted phenyl ring will show distinct signals.

-

The quaternary carbons (those without attached protons) will typically have lower intensity signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.

-

Pellet Formation : Place the mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

References

- 1. This compound | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-4-フェニルフェノール technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(1134-36-7) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(1134-36-7) 13C NMR spectrum [chemicalbook.com]

The Commercial Landscape of 2-Amino-4-phenylphenol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Quality Control, and Pharmaceutical Applications of Technical Grade 2-Amino-4-phenylphenol

Introduction

This compound, a substituted aminophenol, is a crucial chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structural features make it a valuable building block for the synthesis of a variety of complex organic molecules, most notably as a precursor to benzoxazole derivatives which are of great interest in drug discovery. This technical guide provides a comprehensive overview of the commercial availability of technical grade this compound, its synthesis and purification, quality control methodologies, and its pivotal role in drug development for researchers, scientists, and professionals in the field.

Commercial Availability and Grades

Technical grade this compound (CAS Number: 1134-36-7) is commercially available from a range of chemical suppliers. This grade typically has a purity of around 90%, with the remainder comprising starting materials, by-products of synthesis, and related impurities. Higher purity grades, often exceeding 98%, are also available for applications requiring more stringent quality, such as in the later stages of pharmaceutical development and for use as an analytical standard.

| Grade | Typical Purity | Key Suppliers | Common Applications |

| Technical Grade | ~90% | Sigma-Aldrich, various industrial chemical suppliers | Early-stage synthesis, industrial applications |

| High-Purity Grade | >98% | Tokyo Chemical Industry (TCI), Santa Cruz Biotechnology, BroadPharm, ALB Technology | Late-stage pharmaceutical synthesis, analytical standards, research and development |

Synthesis and Purification of this compound

The industrial synthesis of this compound is not widely published in detail. However, based on the synthesis of structurally related aminophenols, a plausible synthetic route involves the nitration of 4-phenylphenol followed by the selective reduction of the nitro group.

A general representation of this synthetic approach is outlined below:

Caption: A plausible synthetic pathway for this compound.

Purification of Technical Grade this compound

Upgrading technical grade this compound to a higher purity typically involves recrystallization or column chromatography. The choice of solvent for recrystallization is critical and depends on the impurity profile. A common approach for purifying aminophenols involves dissolving the crude product in a hot solvent in which it has high solubility, followed by cooling to induce crystallization of the purified product, leaving impurities in the mother liquor.

A general workflow for the purification of technical grade this compound is as follows:

Caption: A general workflow for the purification of technical grade this compound.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount, especially in drug development. A combination of analytical techniques is employed for comprehensive quality control.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of this compound and quantifying impurities.

-

HPLC: A reversed-phase HPLC method with UV detection is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. This technique is adept at separating the main component from related substances.

-

GC: Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile compound before GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Spectroscopic Techniques

Spectroscopic methods are essential for confirming the chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the -OH, -NH₂, and aromatic C-H bonds.

A logical workflow for the quality control of this compound is presented below:

Caption: A comprehensive workflow for the quality control of this compound.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a precursor for the synthesis of benzoxazoles. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with therapeutic potential.

The condensation reaction between an o-aminophenol, such as this compound, and a carboxylic acid or its derivative is a common method for the synthesis of 2-substituted benzoxazoles.

The general reaction is as follows:

Caption: General synthesis of 2-substituted-4-phenylbenzoxazoles from this compound.

Substituted aminophenols, including this compound, are valuable building blocks in the synthesis of various pharmaceutical agents. For instance, aminophenol derivatives are key components in the synthesis of certain tyrosine kinase inhibitors used in oncology. The ability to introduce diverse substituents onto the aminophenol core allows for the fine-tuning of the pharmacological properties of the final drug molecule.

Conclusion

Technical grade this compound is a readily available and versatile chemical intermediate that serves as a critical starting material in the synthesis of high-value compounds, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, purification, and comprehensive analytical characterization is essential for researchers and drug development professionals to ensure the quality and consistency of their work. The strategic use of this compound as a building block, especially in the construction of benzoxazole-containing molecules, continues to be a fruitful area of research in the quest for novel therapeutics.

An In-depth Technical Guide to the Health and Safety of 2-Amino-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, the novel application of unique chemical entities is a daily occurrence. Among these is 2-Amino-4-phenylphenol, a compound with potential applications as a synthetic intermediate.[1] As with any chemical substance, a thorough and nuanced understanding of its health and safety profile is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the health and safety considerations associated with this compound. Our approach moves beyond a simple recitation of hazard statements to a more holistic view, emphasizing the causality behind safety protocols and fostering a proactive safety culture within the laboratory.

Compound Identification and Physicochemical Properties

A foundational element of chemical safety is the precise identification of the substance and a clear understanding of its physical and chemical characteristics.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 3-Amino-4-hydroxybiphenyl, 3-Aminobiphenyl-4-ol | [2][3] |

| CAS Number | 1134-36-7 | [2][4] |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| Appearance | White to Gray to Brown powder/crystal | [3][5] |

| Melting Point | 198-202 °C (lit.) | [4] |

| Purity (Typical) | >98.0% (GC) | [3][5] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance, and a clear understanding of its specific toxicological risks is paramount for safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

GHS Classification:

-

Acute Toxicity, Dermal: Category 4[2]

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: Category 3[2]

Signal Word: Warning[2]

Hazard Statements:

Pictograms:

The toxicological profile indicates that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation of dust particles. The "harmful in contact with skin" classification underscores the importance of robust personal protective equipment, as systemic effects may occur following absorption through the skin.[6] Skin and eye irritation are significant risks, necessitating immediate and thorough first aid in the event of exposure. Respiratory irritation highlights the need for adequate ventilation and, in certain scenarios, respiratory protection.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety mandates the implementation of rigorous handling procedures and the consistent use of appropriate Personal Protective Equipment (PPE). The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, engineering controls should be in place to minimize airborne concentrations of this compound dust.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] For weighing and transferring solid material, a chemical fume hood or a powder containment hood is strongly recommended to prevent the generation and inhalation of dust.

-

Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.[7]

Personal Protective Equipment (PPE): A Multi-layered Approach

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][9] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[10]

-

Skin and Body Protection:

-

Gloves: Chemical-resistant gloves are essential.[11] Given the dermal toxicity of this compound, ensure gloves are inspected for any signs of degradation or puncture before use. Change gloves frequently, especially if contamination is suspected.

-

Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[6] Ensure that lab coats are buttoned and the sleeves are of an appropriate length.

-

-

Respiratory Protection:

-

In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, should be used.[10] The choice of respirator should be based on the potential for airborne concentration and the specific tasks being performed.

-

Caption: PPE Selection Workflow for this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible substances. Some sources indicate that the compound is air sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[3][5][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[12]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[12]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[12][13] Seek medical attention if irritation develops or persists.[12]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[12] If not breathing, give artificial respiration.[12] If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[12]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 3.2.

-

Carefully sweep up the solid material, avoiding the generation of dust.[9]

-

Place the spilled material into a suitable, labeled container for disposal.[15]

-

Clean the spill area with a damp cloth or paper towels, and place these in the hazardous waste container.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry into the area until it has been deemed safe by trained personnel.

-

Caption: First-Aid Response for this compound Exposure.

Waste Disposal

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.

-

Waste Collection: Collect waste in a sturdy, leak-proof, and clearly labeled container.[15] The container should be labeled with the words "Hazardous Waste" and the full chemical name.[15]

-

Segregation: Do not mix with incompatible waste streams.[7]

-

Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[15] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[15]

Conclusion: A Commitment to a Culture of Safety

This guide provides a comprehensive overview of the health and safety considerations for this compound. However, it is not a substitute for institutional safety protocols and professional judgment. A robust safety culture is one of continuous learning, vigilance, and a shared commitment to the well-being of all laboratory personnel. By understanding the "why" behind these safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | C12H11NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1134-36-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 1134-36-7 [chemicalbook.com]

- 5. This compound | 1134-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ba.auburn.edu [ba.auburn.edu]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]